molecular formula C23H26ClN7O B5607029 6-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinan-2-ylidene}-4-phenylquinazolin-2-amine

6-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinan-2-ylidene}-4-phenylquinazolin-2-amine

Cat. No.: B5607029
M. Wt: 452.0 g/mol
InChI Key: ASOLKTASORJPFO-UHFFFAOYSA-N
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Description

This compound features a quinazoline core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a triazinan-2-ylidene amine group at position 2. The triazine moiety is further modified with a 2-(morpholin-4-yl)ethyl chain. Quinazolines are well-known for their pharmacological relevance, particularly in kinase inhibition and anticancer applications. The morpholine group enhances solubility, while the triazine linker may influence conformational flexibility and binding interactions .

Properties

IUPAC Name

6-chloro-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O/c24-18-6-7-20-19(14-18)21(17-4-2-1-3-5-17)28-23(27-20)29-22-25-15-31(16-26-22)9-8-30-10-12-32-13-11-30/h1-7,14H,8-13,15-16H2,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOLKTASORJPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CNC(=NC2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinan-2-ylidene}-4-phenylquinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Triazinan Ring: The triazinan ring is introduced through a nucleophilic substitution reaction involving a suitable triazine precursor.

    Attachment of the Morpholine Moiety: The morpholine moiety is attached via a nucleophilic substitution reaction with a morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinan-2-ylidene}-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

6-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinan-2-ylidene}-4-phenylquinazolin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinan-2-ylidene}-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

6-Chloro-N-[3-(3-Morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine (CAS 727392-26-9)

  • Structural Differences : The substituent on the triazine ring is a 3-morpholin-4-ylpropyl group instead of 2-(morpholin-4-yl)ethyl, introducing a longer alkyl chain.
  • Physicochemical Properties: Molecular Weight: 466.0 g/mol XLogP3: 3.1 (indicating moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 2/6 Topological Polar Surface Area (TPSA): 77.9 Ų .

4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

  • Core Structure : Based on a 1,3,5-triazine core rather than quinazoline.
  • Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-6-morpholinotriazine with N-methylaniline in THF, yielding 81.3% .
  • Crystallography :
    • Orthorhombic crystal system (space group Pnna)
    • Bond lengths and angles conform to standard values, ensuring stability .
  • Applications : Used as a precursor for drugs and light stabilizers due to triazine’s versatile reactivity .

4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (CAS 141606-78-2)

  • Substituents : Methoxy group at position 4 and morpholine at position 6 on a triazine core.
  • Properties :
    • Molecular Formula: C₈H₁₃N₅O₂
    • TPSA: 85.2 Ų (higher polarity due to methoxy group) .
  • Applications : Utilized in organic synthesis and as a building block for agrochemicals .

Comparative Analysis

Structural and Electronic Effects

  • Core Heterocycles :
    • Quinazoline (target compound) enables π-π stacking with biological targets, enhancing binding affinity.
    • Triazine derivatives (e.g., CAS 141606-78-2) prioritize electronic effects due to nitrogen-rich cores, favoring nucleophilic substitution .
  • Substituent Impact :
    • Morpholinylalkyl Chains : Ethyl vs. propyl chains affect solubility and membrane permeability. Longer chains (e.g., propyl in CAS 727392-26-9) may reduce solubility but improve lipophilicity .
    • Chlorine Atoms : Common in both quinazoline and triazine analogs, chlorine enhances metabolic stability and electronegativity .

Pharmacological Potential

  • Kinase Inhibition : Quinazoline derivatives (e.g., ’s imidazo[1,2-a]pyridin-6-yl analogs) are explored as EGFR inhibitors. The target compound’s morpholinyl-triazine substituent may modulate selectivity .
  • Cytotoxicity : Screening data for CAS 727392-26-9 () suggest in vitro activity, though specific IC₅₀ values are unreported.

Data Tables

Table 1. Physicochemical Comparison

Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų) Hydrogen Bond Donors/Acceptors
Target Quinazoline Compound ~466 ~3.1 ~78 2/6
CAS 727392-26-9 (Propyl Morpholine) 466.0 3.1 77.9 2/6
4-Chloro-N-methyl-6-morpholinotriazine 305.77 2.5* 64.3 1/5
CAS 141606-78-2 (Methoxy Triazine) 227.23 1.2 85.2 2/6

*Estimated from structural analogs.

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